molecular formula C8H11N3O2 B13117424 3,5-Dimethoxypicolinimidamide

3,5-Dimethoxypicolinimidamide

Cat. No.: B13117424
M. Wt: 181.19 g/mol
InChI Key: YTRPOVQKBHEDQA-UHFFFAOYSA-N
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Description

3,5-Dimethoxypicolinimidamide is a chemical compound that belongs to the class of picolinimidamides It is characterized by the presence of two methoxy groups attached to the 3rd and 5th positions of the picolinimidamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxypicolinimidamide typically involves the reaction of 3,5-dimethoxypyridine with an appropriate amidating agent. One common method is the reaction of 3,5-dimethoxypyridine with cyanamide under acidic conditions to form the desired picolinimidamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxypicolinimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of this compound.

Scientific Research Applications

3,5-Dimethoxypicolinimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxypicolinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxypyridine: A precursor in the synthesis of 3,5-Dimethoxypicolinimidamide.

    3,5-Dimethoxybenzamide: Shares similar structural features but differs in its chemical properties and applications.

    3,5-Dimethoxyphenylacetic acid: Another compound with methoxy groups at the 3rd and 5th positions, used in different contexts.

Uniqueness

This compound is unique due to its specific structure and the presence of the picolinimidamide ring This gives it distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3,5-dimethoxypyridine-2-carboximidamide

InChI

InChI=1S/C8H11N3O2/c1-12-5-3-6(13-2)7(8(9)10)11-4-5/h3-4H,1-2H3,(H3,9,10)

InChI Key

YTRPOVQKBHEDQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=N)N)OC

Origin of Product

United States

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